MONO-DODECYL ITACONATE

Polymer morphology Thermal analysis Side-chain crystallization

Conventional surfactants desorb, compromising latex stability and surface functionality. Mono-dodecyl Itaconate (MDDI) solves this by covalently anchoring carboxyl groups. Key advantages: - Enables tunable latex particle sizes (41-72 nm) via concentration control - Imparts permanent electrosteric stabilization, unlike physisorbed SDS - Bio-based itaconate backbone with reactive double bond for copolymerization

Molecular Formula C17H29O4-
Molecular Weight 297.4 g/mol
CAS No. 107615-60-1
Cat. No. B1629722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMONO-DODECYL ITACONATE
CAS107615-60-1
Molecular FormulaC17H29O4-
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)C(=C)CC(=O)[O-]
InChIInChI=1S/C17H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-21-17(20)15(2)14-16(18)19/h2-14H2,1H3,(H,18,19)/p-1
InChIKeyJELFVXVEOTVGKC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mono-Dodecyl Itaconate (CAS 107615-60-1): A Polymerizable Surfactant Monomer for Surface-Carboxylated Latex and Functional Polymer Synthesis


Mono-dodecyl itaconate (MDDI, CAS 107615-60-1) is an amphiphilic monoester derived from bio-based itaconic acid and n-dodecanol (C₁₂ alcohol) [1]. This compound contains a reactive itaconate double bond, a free pendant carboxylic acid group, and a long C₁₂ hydrophobic alkyl chain, making it a functional polymerizable surfactant (surfmer) [2]. The molecule's dual hydrophilic-hydrophobic character enables it to both reduce interfacial tension during emulsion polymerization and undergo covalent incorporation into the polymer backbone, a combination that distinguishes it from conventional non-polymerizable surfactants [2].

Mono-Dodecyl Itaconate Cannot Be Interchanged with Shorter-Chain Itaconates or Conventional Surfactants Due to Chain-Length-Dependent Thermal Behavior and Polymer Architecture


Within the mono-n-alkyl itaconate family, the alkyl chain length dictates critical performance parameters that preclude simple substitution. Calorimetric studies demonstrate that while octyl (C₈) and decyl (C₁₀) derivatives exhibit no detectable thermal transitions in the 213-263 K range, the dodecyl (C₁₂) and tetradecyl (C₁₄) derivatives undergo a distinct melting process attributable to side-chain crystallization [1]. This structural ordering profoundly influences polymer morphology and thermomechanical properties. Furthermore, when compared to closely related surfmer analogs such as monocetyl itaconate (MCI, C₁₆), MDDI yields measurably different latex particle sizes and surface functional group densities under identical polymerization conditions [2]. Substitution with non-polymerizable dodecyl surfactants like sodium dodecyl sulfate (SDS) would fundamentally alter product performance: covalently anchored MDDI-derived carboxyl groups impart permanent surface functionality that resists desorption, a feature unattainable with physically adsorbed conventional surfactants [2].

Mono-Dodecyl Itaconate: Quantified Differential Performance Against Comparators


C₁₂ Alkyl Chain Enables Side-Chain Crystallization Absent in Shorter Homologs (C₈, C₁₀)

Calorimetric analysis of poly(mono-n-alkyl itaconates) demonstrates a discrete melting endotherm exclusively for the dodecyl (C₁₂) and tetradecyl (C₁₄) derivatives, indicating the onset of side-chain crystallinity that is not observed in the octyl (C₈) or decyl (C₁₀) homologs [1].

Polymer morphology Thermal analysis Side-chain crystallization

MDDI Produces Smaller Latex Particles than Monocetyl Itaconate (MCI) at Equivalent Surfmer Concentrations

In the preparation of surface-carboxylated polystyrene latexes, monododecyl itaconate (MDDI) consistently yields smaller particle sizes compared to monocetyl itaconate (MCI, C₁₆) across equivalent surfmer concentrations [1].

Emulsion polymerization Latex synthesis Particle size control

Poly(monododecyl itaconate) Exhibits Defined Statistical Segment Length (67 Å) and Chain Diameter (8 Å) for Comparative Polymer Conformation Analysis

The dilute solution properties of poly(monododecyl itaconate) have been quantitatively characterized by viscometry, size exclusion chromatography, and light scattering, yielding a statistical segment length (Kuhn length) of 67 Å and a chain diameter of 8 Å [1]. These values provide a benchmark for comparing chain stiffness across the mono-n-alkyl itaconate series and against other comb-like poly(alkyl acrylate/methacrylate) systems.

Polymer solution properties Chain flexibility Comb-like polymers

Thermal Stability of MDDI-Vinylpyrrolidone Copolymers Increases with Side-Chain Length: C₁₂ > C₁₀ > C₈

Thermogravimetric analysis of monoalkylitaconate-co-vinylpyrrolidone copolymers reveals that relative thermal stability increases as the length of the itaconate side chain increases, following the order dodecyl (C₁₂) > decyl (C₁₀) > octyl (C₈) [1].

Copolymer thermal stability Thermogravimetric analysis Degradation kinetics

Mono-Dodecyl Itaconate: Evidence-Based Application Scenarios Derived from Comparative Performance Data


Synthesis of Surface-Carboxylated Polystyrene Latex Nanoparticles with Controlled Particle Size (41-72 nm)

MDDI serves as a polymerizable surfactant (surfmer) in emulsion polymerization of styrene and styrene-divinylbenzene systems, enabling the preparation of uncrosslinked and crosslinked surface-carboxylated latexes [1]. The latex particle size varies inversely with surfmer concentration, ranging from 41 to 72 nm, providing a tunable parameter for applications requiring specific particle size distributions [1]. Covalent incorporation of MDDI into the polymer backbone anchors carboxyl groups permanently to the latex surface, imparting electrosteric stabilization and functional handles for subsequent conjugation or surface modification that physically adsorbed conventional surfactants cannot provide [1].

Preparation of Comb-Like Poly(monododecyl itaconate) for Viscosity Modification and Amphiphilic Polymer Applications

MDDI undergoes radical homopolymerization to yield poly(monododecyl itaconate), a comb-like polymer with a hydrophobic C₁₂ side chain extending from each repeat unit [2]. Characterization by viscometry, SEC, and light scattering has established its statistical segment length (67 Å) and chain diameter (8 Å), providing quantitative descriptors of its conformational flexibility in dilute solution [2]. The side-chain crystallinity observed for the C₁₂ homolog (absent in C₈ and C₁₀ analogs) suggests utility in applications where semi-crystalline domains are desirable, such as barrier coatings, thermoplastic elastomers, or rheology modifiers requiring temperature-responsive behavior [3].

Functional Comonomer for Vinylpyrrolidone Copolymers Requiring Enhanced Thermal Stability

MDDI copolymerizes with N-vinyl-2-pyrrolidone (VP) to form random copolymers with some tendency toward alternance (monomer reactivity ratios r₁ and r₂ both less than unity) [4]. Thermogravimetric analysis demonstrates that the thermal stability of these copolymers increases as the alkyl side-chain length of the itaconate comonomer increases, with the dodecyl (C₁₂) derivative exhibiting superior stability relative to the decyl (C₁₀) and octyl (C₈) homologs [5]. This makes MDDI the preferred choice among monoalkyl itaconates for VP copolymer applications involving elevated processing temperatures or demanding thermal environments, such as high-temperature adhesives, specialty coatings, or molded articles subject to thermal cycling [5].

Dispersion of Carbon Nanomaterials and Surface Modification for Enhanced Hydrophobicity

The amphiphilic structure of MDDI, featuring a long C₁₂ hydrophobic chain and a hydrophilic carboxylic acid group, enables effective reduction of surface tension and dispersion of carbon nanotubes in aqueous media, facilitating incorporation of these nanomaterials into polymer composites . Additionally, MDDI can be incorporated into coating formulations to enhance water repellency and durability, leveraging the hydrophobic dodecyl moiety to modify surface properties . This application scenario capitalizes on the specific hydrophobic-hydrophilic balance achieved with the C₁₂ chain length, which may differ in performance from shorter (C₈, C₁₀) or longer (C₁₆) homologs where the solubility and surface activity profiles shift.

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